1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
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Overview
Description
1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that features a benzoyl group attached to a benzo[c]isothiazol-3(1H)-one core
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
The compound’s potential to participate in various chemical reactions suggests that it could influence a range of biochemical pathways .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method allows for the formation of the S-C and S-N bonds necessary to construct the benzo[c]isothiazol-3(1H)-one core . The reaction proceeds under mild conditions and provides good yields for a variety of substituted benzamides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isothiazole derivatives, it has a higher potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methylbenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15(18)19-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKTADLOGZHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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